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molecular formula C9H13N3O B3039304 5-Morpholinopyridin-3-amine CAS No. 1008853-90-4

5-Morpholinopyridin-3-amine

Cat. No. B3039304
M. Wt: 179.22
InChI Key: TVGCAYIDIYNKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940724B2

Procedure details

To a stirred solution of 5-bromopyridin-3-amine (1.5 g, 8.67 mmol), X-Phos (0.33 g, 0.69 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.32 g, 0.35 mmol) and morpholine (3.78 g, 43.3 mmol) in THF (17.3 mL) was added a 1.0M solution of lithium bis(trimethylsilyl)amide in THF (47.7 mL, 47.7 mmol). The resulting mixture was heated to 65° C. and stirring continued for 3 h. After which, the reaction was cooled to rt and then poured into water (100 mL) and extracted with EtOAc (2×150 mL) and DCM (2×150 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (0 to 100% DCM in EtOAc) to give 5-morpholinopyridin-3-amine. Mass Spectrum (ESI) m/e=180.1 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
17.3 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Name
Quantity
47.7 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[N:6][CH:7]=1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.[NH:43]1[CH2:48][CH2:47][O:46][CH2:45][CH2:44]1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+]>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O>[O:46]1[CH2:47][CH2:48][N:43]([C:2]2[CH:3]=[C:4]([NH2:8])[CH:5]=[N:6][CH:7]=2)[CH2:44][CH2:45]1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)N
Name
Quantity
0.33 g
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Quantity
3.78 g
Type
reactant
Smiles
N1CCOCC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
17.3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.32 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
47.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After which, the reaction was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×150 mL) and DCM (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (0 to 100% DCM in EtOAc)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1CCN(CC1)C=1C=C(C=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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